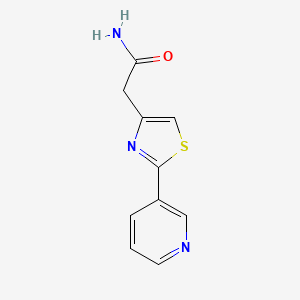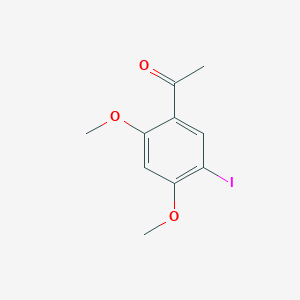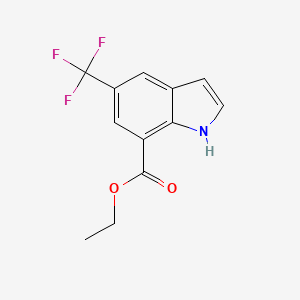
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid such as sulfuric acid.
Introduction of the Chlorine and Hydroxy Groups: Chlorination and hydroxylation reactions can be carried out using appropriate reagents such as thionyl chloride and sodium hydroxide.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the quinoline core, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom or to convert the quinoline core to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of quinolin-2-one derivatives with carbonyl groups.
Reduction: Formation of tetrahydroquinoline derivatives or deiodinated products.
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Aplicaciones Científicas De Investigación
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-4-hydroxy-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the chlorine atom, which may influence its properties.
7-chloro-4-hydroxy-3-phenoxy-1H-quinolin-2-one: Lacks the methoxy group, which may alter its solubility and interactions with biological targets.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, as well as the methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H11ClINO4 |
|---|---|
Peso molecular |
443.62 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO4/c1-22-8-3-2-4-9(5-8)23-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
Clave InChI |
RKGUNOUUSYWIBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)




![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)
![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
